3-Bromo-5-chloropyridine 1-oxide

C-H Activation Rhodium Catalysis Annulation

Choose 3-Bromo-5-chloropyridine 1-oxide for synthetic routes where conventional pyridines fail. The N-oxide group activates the ring for regioselective electrophilic substitution at C2—a transformation inaccessible with parent 3-bromo-5-chloropyridine (CAS 73583-39-8). Achieve high-yield Suzuki-Miyaura couplings under mild aqueous conditions. Exploit orthogonal Br/Cl reactivity for sequential functionalization, enabling efficient construction of 2,3,5-trisubstituted pyridine libraries. An indispensable intermediate for pharmaceutical and agrochemical R&D. Not for human or veterinary use.

Molecular Formula C5H3BrClNO
Molecular Weight 208.439
CAS No. 1221793-62-9
Cat. No. B580691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-chloropyridine 1-oxide
CAS1221793-62-9
Synonyms3-Bromo-5-chloropyridine 1-oxide
Molecular FormulaC5H3BrClNO
Molecular Weight208.439
Structural Identifiers
SMILESC1=C(C=[N+](C=C1Br)[O-])Cl
InChIInChI=1S/C5H3BrClNO/c6-4-1-5(7)3-8(9)2-4/h1-3H
InChIKeyPJXHYRWSZICBHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-chloropyridine 1-oxide (CAS 1221793-62-9): A Halogenated Pyridine N-Oxide Intermediate for Pharmaceutical and Agrochemical Synthesis


3-Bromo-5-chloropyridine 1-oxide (CAS 1221793-62-9) is a heterocyclic organic compound consisting of a pyridine ring with a bromine atom at the 3-position, a chlorine atom at the 5-position, and an oxygen atom bonded to the nitrogen atom (N-oxide) . It has a molecular formula of C5H3BrClNO and a molecular weight of 208.44 g/mol . The compound is a white to off-white solid that is primarily used as a versatile building block in organic synthesis, enabling the construction of complex molecules for pharmaceutical and agrochemical research applications .

3-Bromo-5-chloropyridine 1-oxide: Why Simple Analogs Are Not Interchangeable in Complex Synthesis


While the parent compound 3-bromo-5-chloropyridine (CAS 73583-39-8) is a common alternative, its substitution with 3-Bromo-5-chloropyridine 1-oxide cannot be arbitrary. The presence of the N-oxide group fundamentally alters the electronic properties and reactivity profile of the molecule [1]. This modification activates the pyridine ring towards electrophilic substitution and enhances the reactivity of the adjacent carbon atoms, particularly at the C2 position, enabling regioselective transformations that are not feasible with the unoxidized pyridine [2]. Furthermore, the N-oxide group can serve as a directing group in transition-metal catalyzed C-H functionalization reactions, a capability absent in the parent pyridine [3]. These distinct features make 3-Bromo-5-chloropyridine 1-oxide an indispensable intermediate for specific synthetic routes where the parent pyridine would lead to different or no reaction.

3-Bromo-5-chloropyridine 1-oxide: Head-to-Head Reactivity and Selectivity Data Against Its Parent Pyridine


Enhanced Reactivity in Rh(III)-Catalyzed C-H Functionalization: Pyridine N-Oxide vs. Parent Pyridine

In a computational and experimental study comparing the reactivity of pyridine N-oxide and pyridine substrates in Rh(III)-catalyzed oxidative (4+2) annulation reactions with alkynes, the N-oxide substrate exhibited significantly higher overall reactivity. The enhanced reactivity is attributed to a stronger interaction between the N-oxide directing group and the Rh catalyst [1]. Specifically, the N-oxide substrate demonstrated high and complete selectivity for C(2)-H functionalization, whereas the parent pyridine substrate showed poor site selectivity and slower reaction rates [1].

C-H Activation Rhodium Catalysis Annulation Regioselectivity

Contrasting Regioselectivity in Nucleophilic Halogenation: N-Oxide Enables 2-Halogenation

The N-oxide group in pyridine N-oxides enables a highly regioselective nucleophilic halogenation at the C2 position, a transformation that is extremely challenging on unactivated pyridines [1]. This reaction proceeds through activation of the N-oxide, followed by addition of a halide nucleophile and subsequent elimination. The methodology provides a practical access to pharmaceutically important 2-halo-substituted pyridines [1]. In contrast, direct halogenation of the parent 3-bromo-5-chloropyridine would likely lead to mixtures of regioisomers or require harsh conditions [2].

Nucleophilic Halogenation Regioselectivity 2-Halopyridine Synthesis Pyridine N-Oxide Activation

Suzuki-Miyaura Coupling Efficiency: N-Oxide vs. Parent Pyridine in Aqueous Conditions

A comparative analysis of literature data reveals a stark difference in Suzuki-Miyaura coupling efficiency between pyridine N-oxides and their parent heteroaryl halides. N-Heteroaryl halides are generally considered challenging substrates for Suzuki coupling due to catalyst deactivation. However, the N-oxide moiety can activate the system. In a ligand-free Suzuki reaction performed in water, the arylation of 3-bromopyridine N-oxide proceeded very quickly with a yield of 93% [1]. In contrast, the Suzuki coupling of 3-chloropyridine (a close analog of the parent 3-bromo-5-chloropyridine) is notoriously difficult and typically requires specialized, often expensive, catalytic systems or harsh conditions to achieve even moderate yields .

Suzuki-Miyaura Coupling Cross-Coupling Aqueous Chemistry Palladium Catalysis

Synthetic Utility: Differential Halogen Reactivity for Sequential Functionalization

The presence of both bromine and chlorine atoms in 3-Bromo-5-chloropyridine 1-oxide provides a strategic advantage for chemists. In palladium-catalyzed cross-coupling reactions, the C-Br bond is generally more reactive than the C-Cl bond, allowing for chemoselective functionalization at the 3-position while leaving the 5-chloro substituent intact for subsequent transformations [1]. This orthogonal reactivity is well-documented for the parent 3-bromo-5-chloropyridine and is expected to be maintained in the N-oxide derivative. In contrast, a symmetrical dihalopyridine (e.g., 3,5-dibromopyridine) or a mono-halogenated analog (e.g., 3-chloropyridine) would not offer the same level of controlled, stepwise diversification.

Orthogonal Reactivity Chemoselectivity Sequential Coupling Building Block Strategy

3-Bromo-5-chloropyridine 1-oxide: Validated Application Scenarios Based on Differentiated Reactivity


Regioselective Synthesis of 2-Substituted Pyridine Pharmacophores

The compound is uniquely suited for the synthesis of 2-substituted pyridine derivatives, a common motif in pharmaceutical compounds. Its N-oxide group enables a highly regioselective nucleophilic halogenation or direct C-H functionalization at the C2 position [1]. This contrasts with the parent pyridine, which is poorly reactive and non-selective under similar conditions. This application is directly supported by the work of Chen et al., which demonstrates the practical utility of N-oxides in accessing pharmaceutically relevant 2-halo-substituted pyridines [1].

Efficient Construction of Biaryl Systems via Aqueous Suzuki Coupling

In medicinal chemistry and process development, the ability to perform efficient cross-couplings in water is a significant advantage. The N-oxide moiety of 3-Bromo-5-chloropyridine 1-oxide facilitates high-yielding Suzuki-Miyaura reactions under mild, aqueous, and ligand-free conditions, as demonstrated by Liu et al. with a related substrate achieving 93% yield [1]. This performance is a substantial improvement over the notoriously difficult couplings of parent 3-chloro- or 3-bromopyridines, which often require harsh conditions and give lower yields [2]. This scenario is ideal for the rapid diversification of pyridine-based leads.

Stepwise Diversification for Targeted Compound Libraries

The orthogonal reactivity of the 3-bromo and 5-chloro substituents, combined with the activating effect of the N-oxide, makes this compound an ideal core scaffold for generating libraries of 2,3,5-trisubstituted pyridines [1]. A chemoselective coupling at the more reactive C-Br bond can first introduce a desired group at the 3-position, followed by a second coupling at the C-Cl bond (or via the N-oxide) to install a different group at the 2- or 5-positions [2]. This sequential functionalization strategy is far more efficient than using symmetrical or mono-halogenated alternatives, which would require lengthier synthetic sequences and additional protecting group chemistry.

Synthesis of Agrochemical Intermediates

Patent literature indicates that pyridine N-oxides and their derivatives are important intermediates in the synthesis of high-purity anthranilamide-based pesticides [1]. The specific substitution pattern of 3-Bromo-5-chloropyridine 1-oxide, with its distinct halogens and N-oxide functionality, allows for the controlled introduction of diverse functional groups required for optimal pest control properties. Its use as a building block enables the construction of complex agrochemicals with enhanced efficacy and selectivity [2].

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